(2E)-5-(4-fluorobenzyl)-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-5-[(4-FLUOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a heterocyclic compound that features a thiazolidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-5-[(4-FLUOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-fluorobenzylamine with pyridine-2-carbaldehyde, followed by cyclization with thioglycolic acid. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and controlled reaction environments can further improve the scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazolidinones.
Wissenschaftliche Forschungsanwendungen
(2E)-5-[(4-FLUOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2E)-5-[(4-FLUOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- (2E)-5-[(4-CHLOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE
- (2E)-5-[(4-METHOXYPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE
Comparison:
- Uniqueness: The presence of the fluorine atom in (2E)-5-[(4-FLUOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE imparts unique electronic properties, potentially enhancing its biological activity compared to its chloro or methoxy analogs.
- Reactivity: The fluorine substituent may influence the compound’s reactivity in chemical reactions, making it more or less reactive than similar compounds with different substituents.
Eigenschaften
Molekularformel |
C15H12FN3OS |
---|---|
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
(2E)-5-[(4-fluorophenyl)methyl]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H12FN3OS/c16-11-6-4-10(5-7-11)9-12-14(20)19-15(21-12)18-13-3-1-2-8-17-13/h1-8,12H,9H2,(H,17,18,19,20) |
InChI-Schlüssel |
OJOXIPILLXOGHW-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)/N=C/2\NC(=O)C(S2)CC3=CC=C(C=C3)F |
Kanonische SMILES |
C1=CC=NC(=C1)N=C2NC(=O)C(S2)CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.